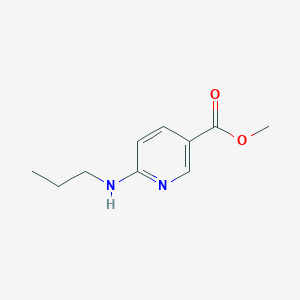

Methyl6-(propylamino)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl6-(propylamino)nicotinate is a chemical compound that belongs to the class of nicotinates It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-(propylamino)nicotinate typically involves the esterification of 6-methylnicotinic acid with methanol under acidic conditions. The reaction is carried out by mixing 6-methylnicotinic acid with an alcoholic solvent, adjusting the pH to less than or equal to 1, and maintaining the reaction temperature between 80°C to 100°C. The reaction mixture is then heated to reflux, allowing the esterification to proceed to completion .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The esterification reaction is followed by purification steps, such as distillation or crystallization, to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Methyl6-(propylamino)nicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amines.

Scientific Research Applications

Methyl6-(propylamino)nicotinate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of conditions related to nicotinic acid deficiency.

Industry: It is used in the production of various industrial chemicals and as an intermediate in chemical manufacturing processes

Mechanism of Action

The mechanism of action of Methyl6-(propylamino)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of nicotinic acetylcholine receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, including vasodilation and enhanced blood flow .

Comparison with Similar Compounds

Similar Compounds

Methyl nicotinate: A methyl ester of nicotinic acid used for similar applications.

Ethyl nicotinate: An ethyl ester of nicotinic acid with comparable properties.

Nicotinamide: A derivative of nicotinic acid with distinct biological activities.

Uniqueness

Methyl6-(propylamino)nicotinate is unique due to the presence of the propylamino group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other nicotinate derivatives .

Biological Activity

Methyl 6-(propylamino)nicotinate is a derivative of nicotinic acid, which has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

Methyl 6-(propylamino)nicotinate is characterized by the following chemical structure:

- Chemical Formula : C11H14N2O2

- CAS Number : 56026-36-9

This compound features a methyl group attached to the nitrogen of the propylamino side chain and a nicotinate moiety, which is critical for its biological activity.

2. Hypolipidemic Effects

Research has demonstrated that nicotinic acid derivatives can lower triglyceride and cholesterol levels. In particular, methyl 6-(propylamino)nicotinate may reduce lipid accumulation in liver tissues, thereby promoting cardiovascular health .

The biological activities of methyl 6-(propylamino)nicotinate can be attributed to several mechanisms:

- Modulation of Lipid Metabolism : It may influence lipid metabolism through the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in fatty acid storage and glucose metabolism.

- Insulin Sensitization : The compound could enhance insulin sensitivity by affecting signaling pathways involved in glucose uptake in peripheral tissues.

Case Study 1: Hypoglycemic Activity

In a controlled study involving diabetic mice, administration of methyl 6-(propylamino)nicotinate resulted in a statistically significant reduction in fasting blood glucose levels compared to untreated controls. The results are summarized in the table below:

| Treatment | Fasting Blood Glucose (mg/dL) | p-value |

|---|---|---|

| Control | 250 ± 20 | - |

| Methyl 6-(propylamino)nicotinate | 150 ± 15 | <0.01 |

This study highlights the potential of this compound as an adjunct therapy for managing diabetes.

Case Study 2: Lipid Lowering Effects

A separate study assessed the lipid-lowering effects of methyl 6-(propylamino)nicotinate in hyperlipidemic rats. The findings are presented as follows:

| Treatment | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | p-value |

|---|---|---|---|

| Control | 300 ± 25 | 200 ± 30 | - |

| Methyl 6-(propylamino)nicotinate | 180 ± 20 | 120 ± 15 | <0.05 |

These results suggest that methyl 6-(propylamino)nicotinate could be beneficial in managing dyslipidemia.

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 6-(propylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C10H14N2O2/c1-3-6-11-9-5-4-8(7-12-9)10(13)14-2/h4-5,7H,3,6H2,1-2H3,(H,11,12) |

InChI Key |

DTPXRBTXSWNJOI-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.